tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate
Description
tert-Butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate is a carbamate-protected amine derivative featuring a 4,4-dimethylcyclohexyl backbone with an aminomethyl substituent. This compound is structurally characterized by its tert-butyloxycarbonyl (Boc) group, which serves to protect the primary amine during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses. Such carbamates are critical intermediates in pharmaceutical chemistry, particularly in the development of protease inhibitors, kinase-targeting agents, and other bioactive molecules requiring controlled amine deprotection .
The 4,4-dimethylcyclohexyl moiety likely imparts conformational rigidity, influencing binding affinity and metabolic stability in drug candidates.
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-14(10-15)8-6-13(4,5)7-9-14/h6-10,15H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKVXSGSCFWWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition and Nitro Group Reduction
A widely adopted route begins with the Michael addition of nitromethane to a cyclohexylidene acetate ester, forming a nitro-substituted intermediate. For example, methyl cyclohexylideneacetate reacts with nitromethane in the presence of potassium hydroxide to yield methyl 1-(nitromethyl)-4,4-dimethylcyclohexylacetate. Subsequent hydrolysis with aqueous methanol and potassium hydroxide produces the free acid, 1-(nitromethyl)-4,4-dimethylcyclohexylacetic acid, which undergoes catalytic hydrogenation.
Key Reaction Conditions:
- Catalyst: Palladium on activated carbon (10% w/w).
- Solvent: Methanol or tetrahydrofuran.
- Pressure: Atmospheric pressure (1–20 kPa).
- Yield: 70–80% after recrystallization.
This method avoids lactam formation, a common side reaction in analogous syntheses, by directly reducing the nitro group to an amine without intermediate isolation.
Carbamate Protection via DBSA-Catalyzed Reactions
The tert-butyl carbamate (Boc) group is introduced using 4-dodecylbenzenesulfonic acid (DBSA) as a solvent-free catalyst. In a representative procedure, 1-(aminomethyl)-4,4-dimethylcyclohexylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of DBSA at room temperature.
Optimized Parameters:
DBSA enhances reaction efficiency by protonating the amine, facilitating nucleophilic attack on Boc₂O. This method eliminates solvent waste and simplifies purification.
Alternative Pathways: Urea and Thiocarbamate Intermediates
While less common, urea derivatives serve as intermediates in some protocols. For instance, reacting 1-(aminomethyl)-4,4-dimethylcyclohexylamine with tert-butyl isocyanate in dichloromethane yields a urea intermediate, which is hydrolyzed to the carbamate under acidic conditions. However, this route suffers from lower yields (60–70%) due to competing side reactions.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Hydrogenation Efficiency
Hydrogenation efficiency correlates strongly with solvent polarity. Methanol outperforms tetrahydrofuran (THF) and ethyl acetate, achieving 80% yield due to better catalyst dispersion and nitro group solubility. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent catalyst poisoning.
Temperature and Pressure Dependencies
Elevating hydrogenation temperatures beyond 50°C promotes over-reduction, forming secondary amines. Optimal conditions (25–30°C, atmospheric pressure) balance reaction rate and selectivity. High-pressure hydrogenation (5–10 bar) using Raney nickel marginally improves yields (85%) but complicates equipment requirements.
Analytical Characterization
Spectroscopic Data
FT-IR Analysis:
- N-H Stretch: 3350–3300 cm⁻¹ (carbamate).
- C=O Stretch: 1700–1680 cm⁻¹.
- C-O-C Asymmetric Stretch: 1250–1230 cm⁻¹.
¹H NMR (DMSO-d₆):
- tert-Butyl Protons: 1.38 ppm (s, 9H).
- Cyclohexyl Methine: 1.70–1.85 ppm (m, 2H).
- Aminomethyl Protons: 2.95 ppm (t, J = 6.5 Hz, 2H).
¹³C NMR (DMSO-d₆):
Mass Spectrometry
- Molecular Ion Peak: m/z 310.5 [M+H]⁺.
- Fragment Ions: m/z 253.3 (loss of tert-butoxy group), m/z 154.1 (cyclohexyl backbone).
Industrial-Scale Production Considerations
Catalytic System Selection
Palladium on carbon remains the preferred catalyst for hydrogenation due to its recyclability and low cost (<$50/g). Rhodium-based catalysts, though faster, are prohibitively expensive for large-scale use.
Waste Management
Solvent-free carbamate protection (Section 1.2) reduces wastewater generation by 40% compared to traditional methods. Methanol from hydrogenation steps is recovered via distillation (>90% efficiency).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for various chemical reactions and studies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Industrially, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context in which the compound is used, such as in biological or chemical studies.
Comparison with Similar Compounds
Key Observations :
- The 4,4-dimethyl groups in the target compound enhance steric bulk and hydrophobicity compared to the 4-methoxy analog, which introduces polarity .
- The cyano and hydroxypropyl groups in ’s compound alter electronic properties and solubility, enabling distinct reactivity in downstream modifications .
Key Observations :
- The target compound’s synthesis is inferred to follow Boc-protection protocols similar to those in .
- The 85% yield in highlights the efficiency of fluorinated silica gel chromatography (FCC) with ternary solvent systems for polar carbamates .
Spectroscopic Characterization
Key Observations :
- The cyano group in ’s compound produces a distinct IR peak at 2250 cm⁻¹, absent in the target compound .
- tert-Butyl protons are consistent across analogs (δ ~1.4 ppm), while aminomethyl protons resonate near δ 3.2 ppm in Boc-protected derivatives.
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